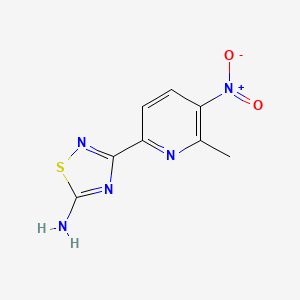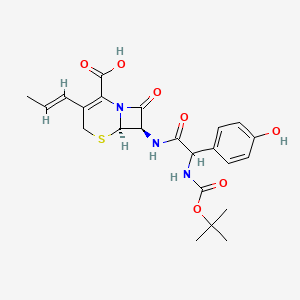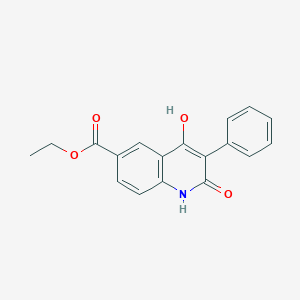![molecular formula C16H23N3O B13864838 (R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol](/img/structure/B13864838.png)
(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrroloisoquinoline Core: This can be achieved through a series of cyclization reactions.
Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions.
Reduction and Functionalization: The final steps include reduction reactions to introduce the hydroxyl group and further functionalization to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting neurological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **®-3-(2-(Dimethylamino)ethyl)-1H-indole-5-yl)methanol
- **®-3-(2-(Dimethylamino)ethyl)-1H-pyrrole-5-yl)methanol
Uniqueness
What sets ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol apart from similar compounds is its unique pyrroloisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H23N3O |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
[(6S)-3-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl]methanol |
InChI |
InChI=1S/C16H23N3O/c1-19(2)4-3-11-8-18-16-7-13-9-17-14(10-20)5-12(13)6-15(11)16/h6-8,14,17-18,20H,3-5,9-10H2,1-2H3/t14-/m0/s1 |
Clé InChI |
NEBWDLIODLCSCK-AWEZNQCLSA-N |
SMILES isomérique |
CN(C)CCC1=CNC2=C1C=C3C[C@H](NCC3=C2)CO |
SMILES canonique |
CN(C)CCC1=CNC2=C1C=C3CC(NCC3=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13864766.png)



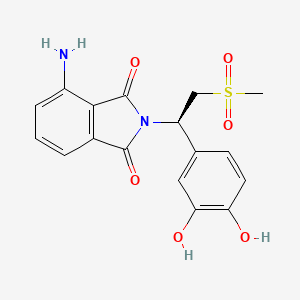

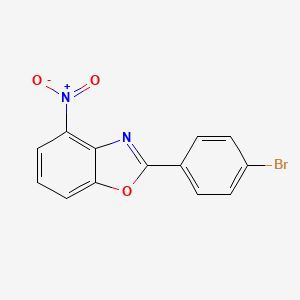
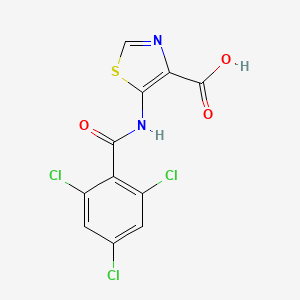

![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
![(2R,4S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-11'-hydroxy-2,10',13'-trimethylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13864817.png)
